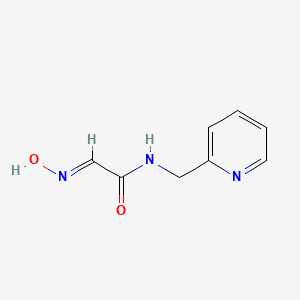![molecular formula C17H23N3O4S2 B11569540 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(furan-2-YL)methyl]sulfanyl}ethyl)acetamide](/img/structure/B11569540.png)
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(furan-2-YL)methyl]sulfanyl}ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(furan-2-YL)methyl]sulfanyl}ethyl)acetamide is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
The synthesis of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(furan-2-YL)methyl]sulfanyl}ethyl)acetamide involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Dimethylsulfamoyl Group: This step involves the reaction of dimethylamine with a sulfonyl chloride to form the dimethylsulfamoyl group.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Furan-2-YL Methyl Group: This step involves the reaction of furan with a methylating agent.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide group.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Analyse Chemischer Reaktionen
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(furan-2-YL)methyl]sulfanyl}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and furan rings.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(furan-2-YL)methyl]sulfanyl}ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(furan-2-YL)methyl]sulfanyl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes, affecting various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(furan-2-YL)methyl]sulfanyl}ethyl)acetamide can be compared with similar compounds such as:
N-(2-{[(Furan-2-YL)methyl]sulfanyl}ethyl)acetamide: Lacks the dimethylsulfamoyl and phenyl groups.
2-[(Dimethylsulfamoyl)(phenyl)amino]acetamide: Lacks the furan-2-YL methyl and sulfanyl groups.
N-(2-{[(Furan-2-YL)methyl]sulfanyl}ethyl)amine: Lacks the acetamide group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C17H23N3O4S2 |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
2-[N-(dimethylsulfamoyl)anilino]-N-[2-(furan-2-ylmethylsulfanyl)ethyl]acetamide |
InChI |
InChI=1S/C17H23N3O4S2/c1-19(2)26(22,23)20(15-7-4-3-5-8-15)13-17(21)18-10-12-25-14-16-9-6-11-24-16/h3-9,11H,10,12-14H2,1-2H3,(H,18,21) |
InChI-Schlüssel |
GKLSMPUNOHPVDY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)N(CC(=O)NCCSCC1=CC=CO1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one](/img/structure/B11569461.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)propanamide](/img/structure/B11569463.png)
![10-Bromo-6-methyl-3-(pentylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11569465.png)
![1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11569471.png)
![[6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](piperidin-1-yl)methanone](/img/structure/B11569472.png)
![4,4-dimethyl-14-(3-methylphenyl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B11569479.png)
![7-Fluoro-1-(4-methylphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11569484.png)
![3,5,6-trimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B11569485.png)

![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-6,7-dimethyl-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11569488.png)
![6-Bromo-2-phenyl-4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B11569491.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11569496.png)
![7-ethyl-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11569499.png)
![5-(3-chlorophenyl)-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11569500.png)
